molecular formula C12H7ClFIO B8443544 2-Chloro-4'-fluoro-5-iodobiphenyl-4-ol

2-Chloro-4'-fluoro-5-iodobiphenyl-4-ol

Cat. No.: B8443544
M. Wt: 348.54 g/mol
InChI Key: ZMPQZMKQUDWBAQ-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluoro-5-iodobiphenyl-4-ol is a halogenated biphenyl derivative characterized by a hydroxyl group at position 4, chlorine at position 2, fluorine at position 4', and iodine at position 5 on the biphenyl scaffold. This compound combines steric bulk (iodine), electron-withdrawing substituents (Cl, F), and a polar phenolic group, making it structurally unique. Such substitutions influence its physicochemical properties, including solubility, acidity, and reactivity.

Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

5-chloro-4-(4-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-10-6-12(16)11(15)5-9(10)7-1-3-8(14)4-2-7/h1-6,16H

InChI Key

ZMPQZMKQUDWBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)O)I)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The table below compares 2-Chloro-4'-fluoro-5-iodobiphenyl-4-ol with key analogues from the evidence:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
This compound C₁₂H₆ClFIO Cl (2), F (4'), I (5), OH (4) Phenol, Halogens ~368.5 (estimated)
2-Chloro-4'-fluoro-5-iodobenzophenone C₁₃H₆ClFIO Cl (2), F (4'), I (5), CO (ketone) Ketone, Halogens 352.54
2-Chloro-4-fluoro-5-nitrophenol C₆H₃ClFNO₃ Cl (2), F (4), NO₂ (5), OH (1) Phenol, Nitro, Halogens 207.55
2-Chloro-5-fluoropyrimidin-4-ol C₄H₂ClFN₂O Cl (2), F (5), OH (4) Pyrimidine, Phenol 148.53
2-Chloro-4'-fluoroacetophenone C₈H₅ClFO Cl (2), F (4'), COCH₃ (1) Ketone, Halogens 172.58
Key Observations:
  • Halogen Diversity: The target compound uniquely incorporates iodine, which increases molecular weight and steric hindrance compared to analogues with smaller halogens (e.g., 2-Chloro-4-fluoro-5-nitrophenol).
  • Biphenyl vs.
  • Functional Group Impact: The phenolic -OH group confers acidity (pKa ~9–10 estimated), contrasting with ketone-containing analogues (e.g., 2-Chloro-4'-fluoroacetophenone), which are less polar and more lipophilic .

Physicochemical and Reactivity Comparisons

Solubility and Polarity:
  • The phenolic group in the target compound enhances water solubility compared to non-polar derivatives like 2-Chloro-4'-fluoro-5-iodobenzophenone. However, iodine’s hydrophobic nature may offset this, resulting in moderate solubility in polar aprotic solvents (e.g., DMSO) .
  • Nitro-substituted analogues (e.g., 2-Chloro-4-fluoro-5-nitrophenol) exhibit higher polarity due to the electron-withdrawing nitro group, increasing solubility in aqueous bases .
Reactivity:
  • The iodine atom in the target compound may participate in halogen-bonding interactions or serve as a site for further functionalization (e.g., Suzuki coupling), a feature absent in fluorine- or chlorine-only analogues .
  • The phenolic -OH group enables esterification or etherification reactions, contrasting with ketone-containing derivatives, which are more prone to nucleophilic acyl substitutions .

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